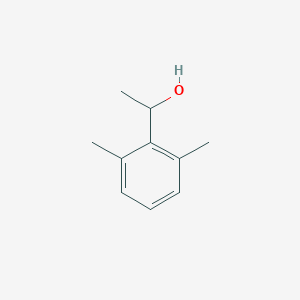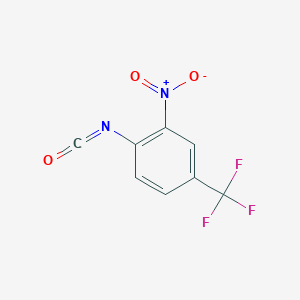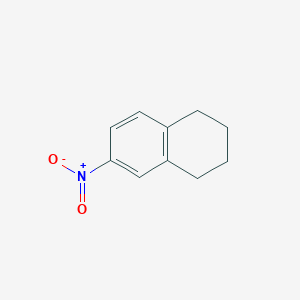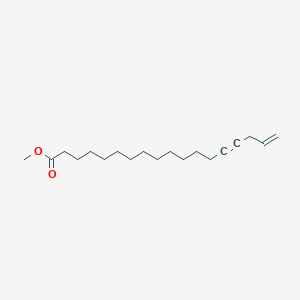
Methyl 17-octadecen-14-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 17-octadecen-14-ynoate, also known as methyl 9Z-octadecen-12-ynoate, is an unsaturated fatty acid methyl ester that has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. This compound has unique properties that make it a promising candidate for use in a range of research applications.
Mécanisme D'action
The mechanism of action of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate is not fully understood, but it is believed to be related to its ability to interact with cell membranes and alter their properties. This compound has been shown to have a high affinity for phospholipid bilayers, which may contribute to its ability to penetrate cell membranes and exert its effects.
Effets Biochimiques Et Physiologiques
Methyl 17-octadecen-14-ynoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells. Methyl 17-octadecen-14-ynoate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 17-octadecen-14-ynoate has several advantages for use in lab experiments, including its high reactivity and ability to penetrate cell membranes. However, this compound is also highly sensitive to air and moisture, which can make its synthesis and handling challenging. Additionally, the high reactivity of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate can make it difficult to control its reaction with other compounds, which can lead to unpredictable results.
Orientations Futures
There are several potential future directions for research on Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Another potential direction is the use of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate in the development of new materials, particularly in the field of coatings and polymers. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
Methyl 17-octadecen-14-ynoate can be synthesized through a variety of methods, including the reaction of an alkynyl Grignard reagent with a carboxylic acid or ester, or through the oxidation of an alkyne with a palladium catalyst. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
Applications De Recherche Scientifique
Methyl 17-octadecen-14-ynoate has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In pharmacology, Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes. In materials science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
18202-19-2 |
|---|---|
Nom du produit |
Methyl 17-octadecen-14-ynoate |
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
methyl octadec-17-en-14-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4,7-18H2,2H3 |
Clé InChI |
BKYDXRQCRZDCOR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
SMILES canonique |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Synonymes |
17-Octadecen-14-ynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




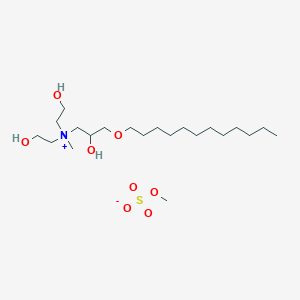
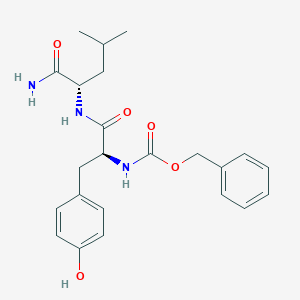
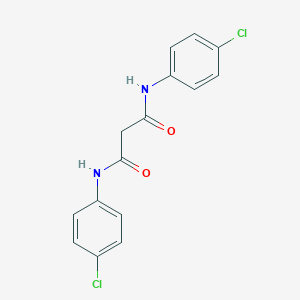

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
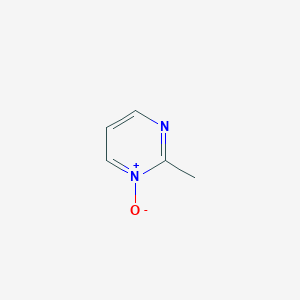
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

